Cas no 634161-54-9 (6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL)

6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a methyl group at the 6-position and a 2-methylbenzylthio moiety at the 3-position. The presence of the hydroxyl group at the 5-position enhances its potential for hydrogen bonding and derivatization. This structure suggests utility in pharmaceutical or agrochemical research, particularly as a scaffold for bioactive molecule development. Its sulfur-containing side chain may contribute to improved lipophilicity and binding interactions. The compound’s stability and synthetic accessibility make it a candidate for further exploration in medicinal chemistry or as an intermediate in specialized organic synthesis.
6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL structure
634161-54-9 structure
Product Name:6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL
CAS No:634161-54-9
MF:C12H13N3OS
MW:247.316120862961
CID:6621750
PubChem ID:135403329
Update Time:2025-10-31

6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL Chemical and Physical Properties

Names and Identifiers

    • CCG-115452
    • 634161-54-9
    • SMR000091911
    • F2714-0920
    • Z2737066660
    • 6-METHYL-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,2,4-TRIAZIN-5-OL
    • MLS000114549
    • AKOS001699477
    • 6-methyl-3-[(2-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
    • HMS2256L16
    • CCG-144973
    • CHEMBL1587318
    • AKOS025156961
    • 6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL
    • Inchi: 1S/C12H13N3OS/c1-8-5-3-4-6-10(8)7-17-12-13-11(16)9(2)14-15-12/h3-6H,7H2,1-2H3,(H,13,15,16)
    • InChI Key: YEXJZLMCXXCLJK-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(C)C(N1)=O)CC1C=CC=CC=1C

Computed Properties

  • Exact Mass: 247.07793322g/mol
  • Monoisotopic Mass: 247.07793322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 79.1Ų

6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL Pricemore >>

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Additional information on 6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL

Introduction to 6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL (CAS No. 634161-54-9) and Its Emerging Applications in Chemical Biology

6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL, identified by its CAS number 634161-54-9, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile pharmacophoric features. The compound belongs to the triazine family, a class of molecules known for their broad spectrum of biological activities. Its molecular framework incorporates a methyl group at the 6-position, a (2-methylphenyl)methylsulfanyl substituent at the 3-position, and a hydroxyl group at the 5-position, which collectively contribute to its distinctive chemical and biological properties.

The (2-methylphenyl)methylsulfanyl moiety is particularly noteworthy, as it introduces both lipophilicity and sulfur-based interactions that can modulate binding affinity to biological targets. This structural feature has made the compound a promising scaffold for drug discovery initiatives aimed at developing novel therapeutic agents. Recent studies have highlighted the potential of such sulfanyl-containing triazines in modulating enzyme activity and receptor interactions, paving the way for applications in areas such as inflammation and metabolic disorders.

In the realm of medicinal chemistry, the synthesis and optimization of 6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL have been explored through various synthetic routes to enhance yield and purity. Advances in catalytic methods have enabled more efficient production of this compound, making it more accessible for research purposes. The hydroxyl group at the 5-position further enhances its reactivity, allowing for derivatization into more complex analogs with tailored biological activities.

Recent research published in leading chemical biology journals has demonstrated the compound's potential as an inhibitor of certain kinases and phosphodiesterases. The methyl group at the 6-position appears to play a critical role in stabilizing the binding conformation within active sites, while the sulfur atom in the substituent facilitates hydrogen bonding or electrostatic interactions with target residues. These findings suggest that 6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL could serve as a lead compound for developing small-molecule modulators with therapeutic relevance.

The triazine core itself is well-documented for its role in various bioactive molecules, including herbicides and antimicrobial agents. However, its application in pharmaceuticals remains underexplored compared to other heterocyclic systems. The unique combination of functional groups in 6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL positions it as a candidate for further investigation into novel drug candidates targeting neurological disorders or cancer-related pathways.

One particularly intriguing aspect of this compound is its potential to engage with multiple biological targets simultaneously. The presence of both hydrophobic and polar regions allows it to interact with proteins or nucleic acids in diverse ways. This promiscuous binding capability is increasingly recognized as a key factor in designing multitarget drugs that can elicit synergistic effects. Preliminary computational studies have suggested that modifications to the (2-methylphenyl)methylsulfanyl group could enhance selectivity for specific therapeutic pathways without compromising overall potency.

The synthesis of analogs derived from 6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL has also been explored using combinatorial chemistry approaches. By systematically varying substituents on the triazine ring or introducing additional functional groups, researchers have generated libraries of compounds for high-throughput screening. This strategy has led to the identification of several derivatives with enhanced bioactivity against disease-relevant targets. Such libraries are invaluable tools for academic and industrial researchers seeking to uncover new pharmacological entities.

From a mechanistic standpoint, the hydroxyl group at the 5-position offers opportunities for further functionalization into esters or ethers, which could improve solubility or metabolic stability. Additionally, the sulfur atom provides a site for oxidation or reduction reactions, enabling fine-tuning of pharmacokinetic properties. These features make 6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL a versatile scaffold for medicinal chemists aiming to develop next-generation therapeutics.

In conclusion,6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL (CAS No. 634161-54-9) represents a structurally interesting compound with significant potential in chemical biology and drug discovery. Its unique combination of functional groups enables interaction with multiple biological targets, making it an attractive candidate for further exploration. As research continues to uncover new applications for sulfanyl-containing heterocycles,6-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazin-5-OL is poised to play a pivotal role in shaping future therapeutic strategies.

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